
1H-Imidazole-4,5-dimethanol
Overview
Description
1H-Imidazole-4,5-dimethanol is a chemical compound with the CAS Number: 33457-48-6 and Linear Formula: C5H8N2O2 . It has a molecular weight of 128.13 . The IUPAC name for this compound is (1H-imidazole-4,5-diyl)dimethanol .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two hydroxyl groups attached to the carbon atoms at the 4th and 5th positions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, imidazole derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
This compound has a melting point of 162 °C and a predicted boiling point of 487.6±35.0 °C . Its density is predicted to be 1.445±0.06 g/cm3 . It is a white to almost white powder or crystal .Scientific Research Applications
Reactivity and Spectroscopic Characterization : Imidazole derivatives like 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate and 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate have been synthesized and their spectroscopic properties investigated. These studies included IR, FT-Raman, NMR spectra, and molecular dynamics simulations. These derivatives show potential for electrophilic attack and inhibitory activity against hydrolase inhibitor (Hossain et al., 2018).
Luminescence Sensing : Imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives, showcasing potential as fluorescence sensors (Shi et al., 2015).
Antimicrobial Activity : Certain imidazole derivatives have shown antimicrobial activity against bacterial strains, both in gram-positive and gram-negative bacteria (Thomas et al., 2018).
Corrosion Inhibition : Imidazole derivatives have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies indicated that certain derivatives exhibit significant corrosion inhibition efficiency (Prashanth et al., 2021).
Synthesis of Fused Imidazoles : The electrophilic properties of 4H-imidazoles have been utilized to introduce nucleophilic building blocks, leading to the synthesis of fused imidazoles and new chromophores (Atzrodt et al., 2000).
Local Anesthetic Agents : 1,2,4,5-Tetrasubstituted imidazole derivatives have been synthesized and assessed as local anesthetic agents, comparing their efficacy with lidocaine (Ran et al., 2015).
Organic Precursor of ZnO Nanoparticles : N1-Hydroxy-2,4,5-trisubstituted imidazoles have been suggested as organic precursors for the synthesis of zinc oxide nanoparticles (Padhy et al., 2010).
Future Directions
Imidazole derivatives have been the focus of recent research due to their broad range of chemical and biological properties . They are key components in a variety of functional molecules used in everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Biochemical Analysis
Biochemical Properties
1H-Imidazole-4,5-dimethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind to cytochrome P450 enzymes, which are crucial for drug metabolism and the synthesis of cholesterol, steroids, and other lipids . The interaction with cytochrome P450 involves the binding of the nitrogen atoms in the imidazole ring to the heme iron atom of the enzyme, thereby affecting its catalytic activity.
Cellular Effects
This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 enzymes can lead to alterations in the metabolism of endogenous and exogenous compounds, thereby affecting cellular homeostasis . Additionally, it may modulate the activity of other enzymes involved in cell signaling pathways, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzymes, such as the heme iron in cytochrome P450 . This binding can inhibit or activate the enzyme, depending on the specific context. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound can affect metabolic flux and alter the levels of metabolites, thereby impacting overall cellular metabolism. Additionally, it may serve as a substrate or inhibitor for other enzymes involved in metabolic pathways, further modulating biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with cytochrome P450 enzymes in the endoplasmic reticulum can affect drug metabolism and other biochemical processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the endoplasmic reticulum allows it to interact with cytochrome P450 enzymes, influencing their activity and the metabolism of various compounds. Additionally, its localization in other organelles, such as mitochondria, can impact cellular energy production and metabolic processes.
Properties
IUPAC Name |
[4-(hydroxymethyl)-1H-imidazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-1-4-5(2-9)7-3-6-4/h3,8-9H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJXDKGTTMVHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341527 | |
| Record name | 1H-Imidazole-4,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33457-48-6 | |
| Record name | 1H-Imidazole-4,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

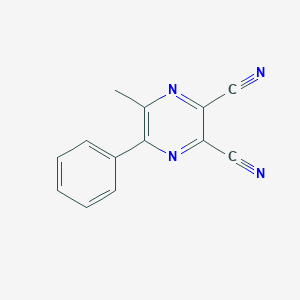
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
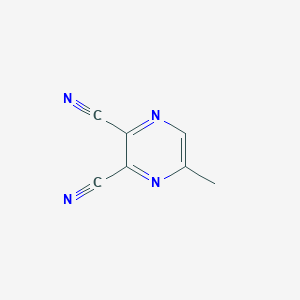
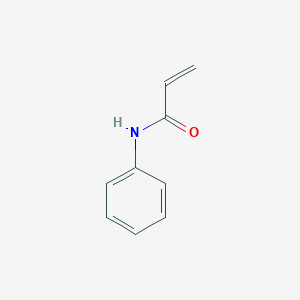

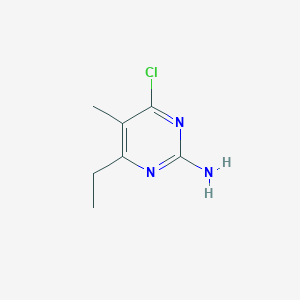
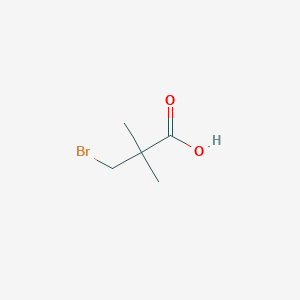
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)


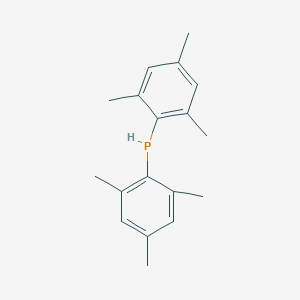
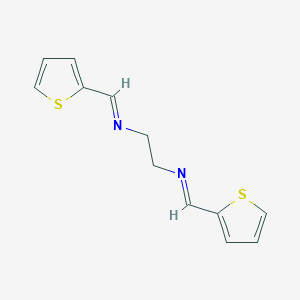
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
